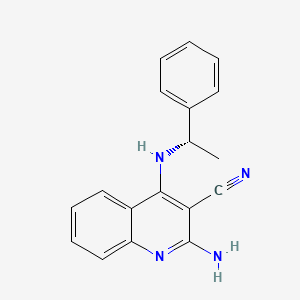![molecular formula C17H17N3O2 B11837953 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- CAS No. 65971-02-0](/img/structure/B11837953.png)
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- is a heterocyclic organic compound with the molecular formula C17H17N3O2. This compound is part of the quinazolinone family, known for their diverse biological activities and applications in medicinal chemistry. The structure consists of a quinazolinone core with a hydroxy and phenylamino substituent, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with phenylglycidol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Halogenated reagents, strong bases like NaH (Sodium hydride)
Major Products Formed:
Oxidation: Quinazolinone derivatives with carbonyl functionalities
Reduction: Aminoquinazolinone derivatives
Substitution: Various substituted quinazolinone derivatives
科学研究应用
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
- 3-(2-Hydroxy-3-cyclohexylamino-propyl)-3H-quinazolin-4-one
- 6,7-Dichloro-3-(3-(4-methoxy-phenylamino)-2-oxo-propyl)-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-propyl-3H-quinazolin-4-one
Comparison: Compared to its analogs, 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- exhibits unique properties due to the presence of the hydroxy and phenylamino groups. These functional groups enhance its solubility and reactivity, making it a more versatile compound for various applications. Additionally, its specific substitution pattern allows for selective interactions with biological targets, potentially leading to more effective therapeutic agents .
属性
CAS 编号 |
65971-02-0 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC 名称 |
3-(3-anilino-2-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c21-14(10-18-13-6-2-1-3-7-13)11-20-12-19-16-9-5-4-8-15(16)17(20)22/h1-9,12,14,18,21H,10-11H2 |
InChI 键 |
JMLCKVXHAFJFDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


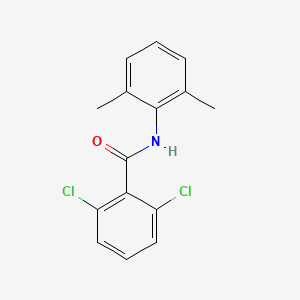

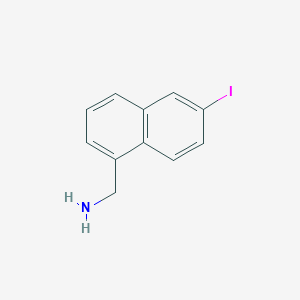
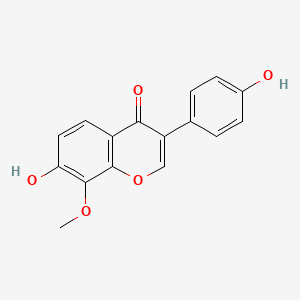

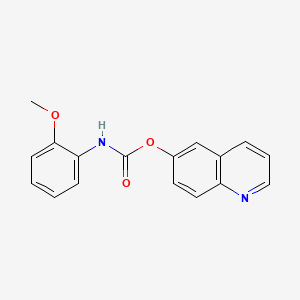

![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11837933.png)

![[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11837937.png)

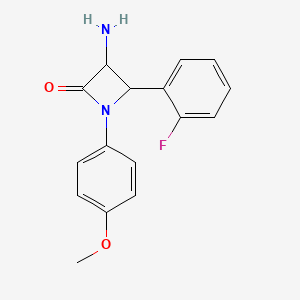
![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)
